1-Ethynyl-2,4-difluorobenzene
Overview
Description
1-Ethynyl-2,4-difluorobenzene is an alkyne bearing fluoro group in the phenyl ring . It has a molecular weight of 138.11 .
Synthesis Analysis
1-Ethynyl-2,4-difluorobenzene may be used to synthesize sulfonated poly(arylene ether)s containing CM and TFP [4-[Trifluorovinyl(oxy)]phenol] . It may also be employed for the preparation of 4-(2,4-difluorophenylethynyl)-3-methyl-5-phenylisoxazole .
Molecular Structure Analysis
The linear formula of 1-Ethynyl-2,4-difluorobenzene is HC≡CC6H3F2 .
Chemical Reactions Analysis
1-Ethynyl-2,4-difluorobenzene may be used in the synthesis of sulfonated poly(arylene ether)s containing CM and TFP [4-[Trifluorovinyl(oxy)]phenol] . It may also be employed for the preparation of 4-(2,4-difluorophenylethynyl)-3-methyl-5-phenylisoxazole .
Physical And Chemical Properties Analysis
1-Ethynyl-2,4-difluorobenzene has a melting point of 29-32 °C (lit.) . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Homogeneous Catalysts in Chemical Reactions
1-Ethynyl-2,4-difluorobenzene and its derivatives have been studied for their role as catalysts in chemical reactions. A study by Sekerová et al. (2019) explored the use of terminal alkynes, including 1-ethynyl-2,4-difluorobenzene, as catalysts for acetalization and esterification. This research highlights the potential of such compounds to act as low-molecular-weight mono- and multifunctional catalysts in these typically acid-catalyzed reactions (Sekerová et al., 2019).
Photoelectron Diffraction and Molecular Imaging
In the field of physical chemistry, 1-ethynyl-2,4-difluorobenzene has been utilized in studies involving photoelectron diffraction. Boll et al. (2013, 2014) conducted experiments using laser-aligned 1-ethynyl-4-fluorobenzene molecules to explore time-resolved imaging of molecular structure through photoelectron diffraction. This application is significant for understanding molecular geometries and dynamics during photochemical reactions (Boll et al., 2013), (Boll et al., 2014).
Interaction Studies in Crystal Engineering
The compound has been involved in studies related to crystal engineering and host-guest interactions. Schmittel et al. (2001) explored the crystalline arrangements and hydrogen bonding in derivatives of 1-ethynyl-2,4-difluorobenzene, revealing insights into the formationof novel host-guest complexes in crystalline states. This research underscores the compound's relevance in understanding and designing complex molecular structures (Schmittel et al., 2001).
Biodegradation and Environmental Applications
Research has also focused on the environmental aspects, particularly the biodegradation of difluorobenzenes, including derivatives of 1-ethynyl-2,4-difluorobenzene. Moreira et al. (2009) studied the degradation of these compounds by the bacterial strain Labrys portucalensis, providing insights into the biodegradation pathways and environmental fate of such chemicals (Moreira et al., 2009).
Molecular Synthesis and Organic Chemistry
In organic chemistry, 1-ethynyl-2,4-difluorobenzene has been utilized in the synthesis of various organic compounds. Studies by Lucas et al. (2009) and Shibata et al. (2016) have explored its role in ion-pi interactions and enantioselective cycloisomerization, respectively. These applications demonstrate the compound's versatility in facilitating complex organic reactions and synthesizing new molecular structures (Lucas et al., 2009), (Shibata et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-ethynyl-2,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUJQXRGWQWYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407953 | |
Record name | 1-Ethynyl-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-2,4-difluorobenzene | |
CAS RN |
302912-34-1 | |
Record name | 1-Ethynyl-2,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302912-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynyl-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-2,4-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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